One of the most significant findings in ALS research is Riluzole's potential to extend survival. A landmark double-blind, placebo-controlled clinical trial published in the New England Journal of Medicine demonstrated a statistically significant increase in survival for patients taking Riluzole compared to placebo A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis: . This finding has been further supported by real-world studies, with some reporting a median survival increase of up to 19 months for Riluzole-treated patients compared to those not receiving the drug Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis: .
The exact way Riluzole exerts its beneficial effects in ALS is not fully understood. However, researchers believe it might be related to its ability to modulate glutamate, an excitatory neurotransmitter. Riluzole is thought to act as a glutamate antagonist, potentially reducing its overstimulation of motor neurons and thereby protecting them from damage Riluzole: real-world evidence supports significant extension of median survival: .
Riluzole is a neuroprotective medication primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. It is classified as a benzothiazole derivative and is known to prolong survival and delay the need for ventilatory support in patients with ALS. The compound's chemical formula is , and it has a molar mass of approximately 234.20 g/mol. Riluzole is administered orally, available in both tablet and liquid forms, and has shown a bioavailability of around 60% upon oral intake .
The mechanism by which Riluzole exerts its neuroprotective effects in ALS is still under investigation. One proposed mechanism involves the inhibition of glutamate release, a neurotransmitter that can be excitotoxic (damaging to neurons) at high levels []. Riluzole may also influence sodium channels and other cellular processes related to neuronal survival [].
Riluzole exhibits multiple mechanisms of action that contribute to its therapeutic effects:
These actions collectively contribute to its neuroprotective properties, making it effective in conditions characterized by excitotoxic neuronal damage.
The synthesis of riluzole can be summarized as follows:
This multi-step synthesis allows for the production of riluzole in a laboratory setting, ensuring high purity and yield .
Riluzole is primarily indicated for:
Furthermore, riluzole has been investigated for potential applications in treating conditions like Huntington's disease and Parkinson's disease, although it has not shown significant efficacy in these areas .
Riluzole undergoes extensive metabolism primarily via cytochrome P450 1A2, with potential interactions noted with other drugs that are substrates or inhibitors of this enzyme. Caution is advised when co-administering riluzole with medications that affect liver enzymes, as they may alter its pharmacokinetics and therapeutic effects . Adverse effects may include increased serum aminotransferase levels, necessitating regular monitoring in patients undergoing treatment .
Several compounds exhibit similar pharmacological profiles to riluzole, particularly in their neuroprotective effects:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Baclofen | GABA receptor agonist | Primarily used as a muscle relaxant |
Memantine | NMDA receptor antagonist | Used for Alzheimer's disease |
Tizanidine | Alpha-2 adrenergic agonist | Primarily used for muscle spasticity |
Edaravone | Free radical scavenger | Approved for ALS treatment; different mechanism |
Riluzole stands out due to its specific action on glutamate release and sodium channel modulation, which are critical in managing excitotoxicity associated with neurodegenerative diseases .
Riluzole exhibits a complex molecular architecture based on a benzothiazole core structure with distinctive substitution patterns. The compound features a molecular formula of C₈H₅F₃N₂OS with a molecular weight of 234.2 g/mol [1] [2] [3]. The structural framework consists of a fused benzene-thiazole ring system with an amino group at position 2 and a trifluoromethoxy substituent at position 6 of the benzene ring [1] [2].
The molecular geometry of riluzole has been extensively characterized through crystallographic studies, revealing significant conformational variability. Crystal structure analysis demonstrates that riluzole can adopt multiple polymorphic forms, including a triclinic Form I with space group P1̅ and monoclinic Forms II and III with space group P2₁/c [4] [5]. The asymmetric unit in Form I contains four independent molecules (Z' = 4), while Forms II and III contain one molecule per asymmetric unit [4] [5].
Conformational analysis reveals that the benzothiazole core maintains a planar configuration across all polymorphic forms [4] [6]. However, the trifluoromethoxy group exhibits considerable rotational freedom, with torsion angles ranging from -86.2° to 167.6° depending on the specific molecular environment and crystal packing [4]. In most conformations, the trifluoromethoxy group adopts an orientation perpendicular to the molecular plane of the benzothiazole core, although in certain cases it can lie within the same molecular plane [4].
The molecular structure exhibits strong intermolecular hydrogen bonding patterns primarily involving N—H⋯N interactions between amino groups and nitrogen atoms of adjacent benzothiazole rings [4]. Additional stabilizing interactions include weak C—H⋯F, C—H⋯S, F⋯F, C⋯C, and C⋯S contacts that contribute to the overall crystal packing stability [4].
Riluzole presents as a crystalline solid under standard conditions, typically appearing as white to light yellow powder or crystalline material [7] [8] [9]. The compound exhibits well-defined thermal properties with a melting point range of 116-120°C, demonstrating good thermal stability within this temperature range [7] [8] [9]. The boiling point has been determined to be 296.3°C, indicating relatively high thermal stability under normal processing conditions [7]. The flash point of 133°C provides important safety information for handling procedures [7].
The compound demonstrates excellent thermal stability under normal storage and handling conditions. Extensive thermal degradation studies reveal that riluzole remains stable when exposed to dry heat at 100°C for extended periods of up to 10 days without significant decomposition [10]. However, the compound exhibits sensitivity to light, and exposure to light can accelerate decomposition processes [9] [11]. Therefore, storage under light-protected conditions is recommended to maintain compound integrity.
The solubility characteristics of riluzole exhibit significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic amino and hydrophobic trifluoromethoxy groups. Riluzole demonstrates very poor aqueous solubility, classified as insoluble in water with solubility less than 1 mg/mL at 25°C [12] [13] [9]. This limited aqueous solubility presents challenges for pharmaceutical formulation development.
In contrast, riluzole shows excellent solubility in organic solvents. The compound exhibits notable solubility in dimethyl sulfoxide (DMSO) at 47 mg/mL (equivalent to 200.68 mM) at 25°C [12] [14] [13]. Similar solubility values are observed in ethanol, with 47 mg/mL at 25°C [12] [14] [13]. The compound also demonstrates good solubility in other organic solvents including acetone, diethyl ether, dimethylformamide, and methanol at room temperature [8] [9].
These solubility patterns reflect the lipophilic nature of the compound, which is further supported by its partition coefficient values. The pH-dependent solubility behavior has been observed, with higher solubility at lower pH values due to protonation of the amino group [15].
The lipophilicity of riluzole has been characterized through octanol-water partition coefficient measurements, though different studies report varying values. Literature sources report log P values of 2.51 [15] and 3.48 [15], indicating moderate to high lipophilicity. This variation may reflect different experimental conditions or analytical methodologies employed in the determinations.
The compound exhibits a pKa value of 3.8, indicating that the amino group undergoes protonation under acidic conditions [15]. This ionization behavior significantly influences the compound's solubility and membrane permeability characteristics. At physiological pH (7.4), riluzole exists predominantly in its neutral form, which enhances its membrane permeability and bioavailability.
Membrane permeability studies demonstrate that riluzole can readily cross biological membranes, including the blood-brain barrier, which is crucial for its neurological applications [15]. The moderate lipophilicity combined with the relatively small molecular size contributes to favorable pharmacokinetic properties.
Comprehensive stability studies have been conducted to evaluate riluzole's behavior under various stress conditions. The compound demonstrates remarkable stability under acidic conditions, showing no degradation when exposed to 1N hydrochloric acid at 100°C for 48 hours [10]. Similarly, riluzole exhibits stability under basic conditions, with no observed degradation when treated with 1N sodium hydroxide at 100°C for 48 hours [10].
However, riluzole shows significant sensitivity to oxidative conditions. When exposed to 6% hydrogen peroxide at 100°C for 4 hours, the compound undergoes gradual oxidative degradation with approximately 10% decomposition [10]. This oxidative sensitivity necessitates careful handling and storage under inert atmospheric conditions when possible.
The compound demonstrates stability in neutral aqueous environments, with no degradation observed after 48 hours at room temperature [10]. Photolytic stability studies reveal that riluzole remains stable when exposed to intense light conditions (1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet energy) [10], although general light sensitivity has been noted in handling recommendations [9] [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about riluzole, though specific chemical shift assignments are limited in the available literature. The ¹H NMR spectrum of riluzole exhibits characteristic signals corresponding to the aromatic protons of the benzothiazole ring system and the amino group protons [16]. The aromatic region typically shows signals between 6.5-8.0 ppm, reflecting the electronic environment of the benzene ring substituted with the electron-withdrawing trifluoromethoxy group.
The ¹³C NMR spectrum reveals characteristic carbon signals for the benzothiazole framework. The aromatic carbon atoms appear in the typical aromatic region (100-160 ppm), with the carbon bearing the trifluoromethoxy group showing distinctive downfield chemical shifts due to the electron-withdrawing effect of the fluorine atoms [16]. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms.
Fluorine NMR spectroscopy provides valuable information about the trifluoromethoxy group, with characteristic signals appearing around -57 to -59 ppm relative to CFCl₃. The three fluorine atoms are magnetically equivalent and appear as a singlet in the ¹⁹F NMR spectrum.
Mass spectrometric analysis of riluzole reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility. Under positive electrospray ionization conditions, riluzole forms a protonated molecular ion [M+H]⁺ at m/z 235.017 [17] [18]. High-resolution mass spectrometry confirms the monoisotopic mass as 234.007468 [19] [17] [18].
The fragmentation pattern under tandem mass spectrometry conditions shows several characteristic transitions. The most prominent fragmentation pathway involves the loss of the trifluoromethoxy group (-CF₃O, 85 Da) to yield a fragment ion at m/z 166.031, which represents the base peak in MS/MS spectra [17] [18]. Additional fragmentation includes loss of the amino group (-NH₂, 16 Da) producing an ion at m/z 208.005, and combined losses yielding fragments at m/z 192.995 and 149.017 [17] [18].
The fragmentation behavior reflects the relative stability of different molecular fragments, with the benzothiazole core showing particular stability. These fragmentation patterns have been utilized for analytical method development and structural characterization in pharmaceutical analysis [17] [18].
Ultraviolet-visible spectroscopy of riluzole reveals characteristic absorption patterns consistent with the benzothiazole chromophore. The compound exhibits absorption maxima in the ultraviolet region, typically around 280-320 nm, arising from π→π* transitions within the aromatic system [20] [21]. The trifluoromethoxy substituent influences the electronic transitions through its electron-withdrawing effect, causing subtle shifts in the absorption profile.
Infrared spectroscopy provides detailed information about the functional groups present in riluzole. Characteristic absorption bands include N-H stretching vibrations from the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from aromatic protons (3000-3100 cm⁻¹), C=N and C=C stretching from the benzothiazole ring system (1500-1600 cm⁻¹), and C-F stretching vibrations from the trifluoromethoxy group (1000-1300 cm⁻¹) [20] [21].
The infrared spectrum also reveals the presence of C-S stretching vibrations characteristic of the thiazole ring, typically appearing around 600-800 cm⁻¹. The overall spectroscopic profile confirms the structural assignment and provides a fingerprint for compound identification and purity assessment.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes of the benzothiazole system. The technique is particularly useful for characterizing polymorphic forms and understanding intermolecular interactions in the solid state [20] [21].
Acute Toxic